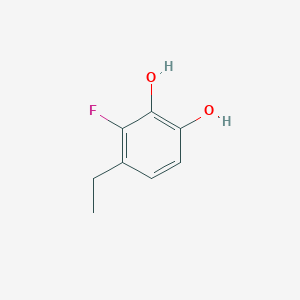

4-Ethyl-3-fluorobenzene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

158641-49-7 |

|---|---|

Molecular Formula |

C8H9FO2 |

Molecular Weight |

156.15 g/mol |

IUPAC Name |

4-ethyl-3-fluorobenzene-1,2-diol |

InChI |

InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |

InChI Key |

KPBQNVFTWFTTOW-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1)O)O)F |

Canonical SMILES |

CCC1=C(C(=C(C=C1)O)O)F |

Synonyms |

1,2-Benzenediol, 4-ethyl-3-fluoro- |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 3 Fluorobenzene 1,2 Diol and Its Derivatives

Established Synthetic Pathways to 4-Ethyl-3-fluorobenzene-1,2-diol

Multi-Step Functionalization Approaches from Benzene-1,2-diol Precursors

The synthesis of this compound can be envisioned through a multi-step functionalization of a catechol (benzene-1,2-diol) precursor. This approach would likely involve the introduction of the ethyl and fluoro groups in separate, sequential steps. For instance, one could start with a protected catechol and introduce the ethyl group via a Friedel-Crafts acylation followed by reduction. Subsequent regioselective fluorination would then yield the target molecule. The protection of the hydroxyl groups is crucial to prevent unwanted side reactions during the functionalization steps.

Another potential route starts from 4-fluorobenzene-1,2-diol. sigmaaldrich.combldpharm.com This commercially available starting material could undergo an ethylation reaction, though directing the ethyl group to the desired position while avoiding reaction at the hydroxyl groups would be a key challenge. Alternatively, a precursor like 4-fluoro-3-iodobenzene-1,2-diol could be utilized, where the iodine atom could be replaced with an ethyl group through a suitable cross-coupling reaction. pharmalego.com

Nitro Group Displacement as a Fluorination Strategy

A well-established method for introducing a fluorine atom onto an aromatic ring is through the displacement of a nitro group. beilstein-journals.orgwikipedia.org In the context of synthesizing this compound, a plausible precursor would be 4-Ethyl-2-nitrophenol. nih.gov The synthesis of this precursor could start from m-fluoroacetophenone, which undergoes nitration to produce 2-nitro-5-fluoroacetophenone. google.com This intermediate is then reduced to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, followed by iodination and subsequent reduction to yield 1-nitro-2-ethyl-4-fluorobenzene. google.com Although this route provides a fluorinated and ethylated benzene (B151609) ring, subsequent conversion of the nitro group to a hydroxyl group and introduction of the second hydroxyl group would be necessary to arrive at the final product.

The displacement of the nitro group with fluoride (B91410) is typically achieved using reagents like anhydrous potassium fluoride or other fluoride sources in a suitable solvent. beilstein-journals.orggoogle.com This process, known as fluorodenitration, is a type of nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.orggoogle.com The success of this strategy hinges on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the nucleophilic attack by the fluoride ion. wikipedia.org

Resorcinol-Based Condensation Routes

Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives can serve as starting materials for the synthesis of catechols through condensation reactions. nih.govresearchgate.netresearchgate.netnih.gov For the synthesis of this compound, a potential strategy could involve the use of a fluorinated resorcinol derivative like 4-fluororesorcinol (B135099) or 2-fluororesorcinol. ossila.comsigmaaldrich.com

Theoretical studies on base-catalyzed resorcinol-formaldehyde condensations show that the reaction proceeds through the formation of a quinonemethide intermediate followed by a Michael addition. nih.govresearchgate.netnih.gov While not a direct route to an ethyl-substituted catechol, these condensation principles could potentially be adapted. For instance, a condensation reaction between a fluorinated resorcinol and an appropriate electrophile containing an ethyl group might be explored. However, controlling the regioselectivity of such a reaction to obtain the desired 1,2-diol substitution pattern would be a significant challenge.

Advanced Fluorination Techniques Employed in Aromatic Dihydroxy Systems

The introduction of fluorine into aromatic systems, particularly those containing hydroxyl groups, often requires specialized techniques due to the reactivity of the substrates and the unique properties of fluorine.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic rings, especially those activated by electron-withdrawing groups. nih.govnih.govnih.govlibretexts.org In the context of dihydroxy systems, this can be challenging due to the electron-donating nature of the hydroxyl groups. However, recent advancements have expanded the scope of SNAr reactions to include less activated and even electron-rich aryl halides. nih.govsci-hub.se

One approach involves the conversion of a hydroxyl group into a better leaving group, such as a triflate, followed by nucleophilic fluorination. acs.org Another strategy is the direct deoxyfluorination of catechols using reagents like Deoxofluor or DAST, which generate fluoride ions in situ. acs.org This method allows for the direct replacement of a hydroxyl group with fluorine without the need for transition metals. acs.org

The development of new catalyst systems, such as organic superbases and photoredox catalysts, has enabled the SNAr of unactivated fluoroarenes. nih.govnih.gov These methods offer milder reaction conditions and greater functional group tolerance, which could be beneficial for the synthesis of complex molecules like this compound.

| Method | Fluorinating Agent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Classical SNAr | Alkali metal fluorides (e.g., KF) | Electron-deficient aryl halides/nitro compounds | Requires activating groups; can require harsh conditions. | google.com |

| Deoxyfluorination of Catechols | Deoxofluor, DAST | Catechols | Direct replacement of -OH with -F; no transition metal needed. | acs.org |

| Catalytic Concerted SNAr | t-Bu-P4 (organic superbase) | Electron-rich and -neutral aryl fluorides | Dual activation of aryl fluoride and nucleophile. | nih.gov |

| Photoredox Catalysis | Organic photoredox catalyst (e.g., xanthylium) | Unactivated fluoroarenes | Mild reaction conditions; broad nucleophile scope. | nih.gov |

Electrophilic Fluorination Methodologies for Substituted Aromatics

Electrophilic fluorination offers an alternative to nucleophilic methods and involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.orgrsc.org A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most common due to their stability and safety. wikipedia.orgalfa-chemistry.comtcichemicals.com

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgalfa-chemistry.comacs.org These reagents can fluorinate electron-rich aromatic compounds under relatively mild conditions. alfa-chemistry.comresearchgate.net The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

For the synthesis of this compound, an electrophilic fluorination approach would likely involve the direct fluorination of a suitable 4-ethylcatechol (B135975) precursor. The regioselectivity of this reaction would be a critical factor, as the directing effects of the hydroxyl and ethyl groups would influence the position of fluorine incorporation.

| Reagent | Acronym | Key Characteristics | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. | wikipedia.orgalfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, high thermal stability. | wikipedia.orgalfa-chemistry.comresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorinating aryl Grignard and aryllithium reagents. | wikipedia.org |

Chemo- and Regioselective Fluorination Strategies in Catechol Scaffolds

The introduction of a fluorine atom onto a catechol ring is a significant transformation that can drastically alter the molecule's properties. Achieving chemo- and regioselectivity in this process is crucial for the synthesis of specific isomers like this compound. numberanalytics.com

Transition-metal-catalyzed fluorination has emerged as a powerful tool for the formation of carbon-fluorine bonds. nih.govkoreascience.kr These methods often offer high levels of control and can be applied to complex molecules. nih.gov Palladium and copper catalysts are commonly employed for such transformations. nih.gov For instance, palladium-catalyzed aromatic C-H fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor or NFSI. nih.gov The regioselectivity of these reactions is often directed by the existing substituents on the aromatic ring. In the context of a catechol precursor, the hydroxyl groups are strong ortho-, para-directors, which would typically direct fluorination to the positions adjacent or opposite to them.

Another approach involves nucleophilic fluorination, which can be facilitated by transition metals. rsc.org This strategy might involve the use of a diaryliodonium salt precursor, which can be fluorinated with a fluoride source like potassium fluoride (KF) in the presence of a copper catalyst. nih.gov The regioselectivity in this case is dictated by the initial placement of the iodine moiety.

Organocatalysis also presents a viable, metal-free alternative for regioselective fluorination. bohrium.comnih.govnih.gov For example, I(I)/I(III) catalysis has been shown to be effective in the fluorination of various organic substrates. bohrium.comnih.govnih.gov These reactions often proceed with high regioselectivity, which can be controlled by the catalyst and reaction conditions. bohrium.comnih.govnih.gov

The synthesis of this compound would likely involve a multi-step sequence where the ethyl and fluoro groups are introduced onto a protected catechol or a precursor that can be later converted to the catechol. The directing effects of the substituents at each step would be critical in achieving the desired 1,2,3,4-substitution pattern.

Derivatization and Post-Synthetic Modification of this compound

Once synthesized, this compound offers multiple sites for further chemical modification, including the catechol hydroxyl groups and the aromatic ring itself.

Oxidation Reactions and Mechanistic Pathways to Quinone Derivatives

The catechol moiety is readily oxidized to the corresponding ortho-quinone. nih.govnih.gov This transformation can be achieved using a variety of oxidizing agents, including enzymatic systems like tyrosinase or chemical reagents. nih.govnih.gov The oxidation process involves the removal of two protons and two electrons from the hydroxyl groups, leading to the formation of two carbonyl groups in a conjugated system.

The mechanism of catechol oxidation can proceed through a semiquinone radical intermediate. researchgate.net In autoxidation, the oxidation of catechol to a quinone can generate superoxide (B77818) radicals as byproducts. researchgate.net Metal ions can also mediate this oxidation, where the catechol is oxidized to an o-semiquinone, which can then form a complex with the metal ion. researchgate.net Copper, for example, can catalyze the oxidation of catechols to quinone derivatives. rsc.org This process can involve intramolecular redox reactions, transforming the initial catechol into a semiquinone and then to the final quinone product. rsc.org For this compound, oxidation would yield 4-Ethyl-3-fluoro-1,2-benzoquinone.

Table 1: Oxidation Products of Substituted Catechols

| Catechol Derivative | Oxidizing Agent/Conditions | Major Product |

|---|---|---|

| Catechol | Horseradish peroxidase, Tyrosinase | 1,2-Benzoquinone |

| 4-Methylcatechol | Ozone (g) | 4-Methyl-o-quinone |

| 3-Methoxycatechol | Ozone (g) | 3-Methoxy-o-quinone |

This table presents examples of quinone formation from various catechol precursors under different oxidative conditions. nih.govuky.edu

Esterification and Etherification of Catechol Hydroxyl Groups

The hydroxyl groups of this compound can undergo esterification and etherification reactions. Esterification is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. This would result in the formation of mono- or di-esters, depending on the stoichiometry of the reagents. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) esters.

Etherification can be achieved through Williamson ether synthesis, where the catechol is first deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would lead to the formation of mono- or di-ethers. The relative reactivity of the two hydroxyl groups can be influenced by steric and electronic factors, potentially allowing for selective mono-functionalization under controlled conditions.

Electrophilic Aromatic Substitution Reactivity on the Fluorinated Benzene Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two hydroxyl groups and the ethyl group, all of which are ortho-, para-directing groups. uci.edu The fluorine atom, while also an ortho-, para-director, is a deactivating group. uci.edu The interplay of these directing effects determines the position of further substitution.

The hydroxyl groups are very strong activating groups and will dominate the directing effects. Electrophilic attack will be directed to the positions ortho and para to the hydroxyls. In this compound, the available positions for substitution are C5 and C6. The C5 position is para to the C2-hydroxyl and ortho to the C1-hydroxyl and the ethyl group. The C6 position is ortho to the C1-hydroxyl. Steric hindrance from the adjacent ethyl group might influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. uci.edu The presence of the highly activating hydroxyl groups can lead to multiple substitutions or side reactions, often requiring the use of protecting groups for the hydroxyls to achieve selective mono-substitution. The fluorine substituent makes the carbocation intermediate less stable, which can slow down the rate of reaction compared to a non-fluorinated analogue. researchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -CH2CH3 | Activating | Ortho, Para |

This table summarizes the influence of the functional groups present in this compound on the regiochemical outcome of electrophilic aromatic substitution reactions. uci.edu

Transition Metal-Catalyzed Transformations and Coupling Reactions

The hydroxyl groups of this compound can be converted into triflates, which are excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the original hydroxyl groups. Palladium- and nickel-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are commonly used for this purpose.

Furthermore, the carbon-fluorine bond, while strong, can also be activated by transition metal catalysts under certain conditions, particularly with nickel catalysts. beilstein-journals.org This could potentially allow for cross-coupling reactions at the C3 position. However, activating the C-F bond typically requires more forcing conditions than activating a C-O bond of a triflate. beilstein-journals.org This differential reactivity could be exploited for selective, sequential functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions of organofluorine compounds have been developed, offering pathways to synthesize complex fluorinated molecules. mdpi.com For instance, base-free Suzuki-Miyaura coupling reactions with organoboron reagents can be achieved. mdpi.com These methodologies could be applied to derivatives of this compound to introduce a wide range of substituents.

Theoretical and Computational Investigations of 4 Ethyl 3 Fluorobenzene 1,2 Diol

Quantum Chemical Characterization and Electronic Structure Analysis

Theoretical studies, particularly those employing quantum chemical methods, provide profound insights into the intrinsic properties of molecules like 4-ethyl-3-fluorobenzene-1,2-diol. These computational approaches allow for the detailed examination of its electronic structure, reactivity, and the nature of its chemical bonds, complementing experimental findings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. mdpi.com For substituted catechols, DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311+G**), are commonly used to perform geometry optimization and calculate molecular energies. psu.edu This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-C2 | 1.40 |

| C-O (hydroxyl) | 1.36 |

| C-F | 1.35 |

| C-C (ethyl) | 1.54 |

| O-H | 0.96 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 120 |

| C-C-O | 120 |

| C-O-H | 109 |

| **Dihedral Angles (°) ** | |

| H-O-C1-C2 | ~0 or ~180 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fluorine1.ru The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. fluorine1.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the electron-donating hydroxyl groups and the electron-withdrawing fluorine atom will significantly influence the energies of the frontier orbitals. The ethyl group, being weakly electron-donating, will also have a modest effect. FMO analysis can predict which sites on the molecule are most likely to be involved in electrophilic or nucleophilic attacks. The HOMO is typically localized on the electron-rich catechol ring and hydroxyl groups, while the LUMO may be distributed over the aromatic system.

Table 2: Hypothetical FMO Properties for this compound (Note: This table is illustrative.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -1.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential (blue), making them potential sites for hydrogen bonding. The aromatic ring itself would show a distribution of potential influenced by the substituents. This visual representation provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. fluorine1.ruwisc.eduq-chem.com It examines donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs within the molecule. numberanalytics.com The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a donor to an acceptor orbital. numberanalytics.com

In this compound, NBO analysis can elucidate several key features:

Intramolecular Hydrogen Bonding: The analysis can quantify the interaction between the lone pair of one hydroxyl oxygen (donor) and the antibonding σ* orbital of the adjacent O-H bond (acceptor), providing evidence and strength of an intramolecular hydrogen bond.

Hyperconjugation: It can reveal hyperconjugative interactions, such as the delocalization of electron density from the C-C or C-H bonds of the ethyl group into the antibonding π* orbitals of the aromatic ring. Similarly, interactions involving the lone pairs of the oxygen and fluorine atoms with the ring's π system can be assessed. nih.gov

Bonding Character: NBO provides details on the hybridization of atomic orbitals contributing to each bond, offering insights into the nature of the chemical bonds (e.g., σ vs. π character, bond polarity). q-chem.com

Table 3: Hypothetical NBO Analysis Donor-Acceptor Interactions in this compound (Note: This table is illustrative.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | σ* (O2-H) | 5.2 | Intramolecular H-bond |

| LP (F) | π* (C3-C4) | 2.1 | Resonance/Hyperconjugation |

| σ (C-H)ethyl | π* (C4-C5) | 0.8 | Hyperconjugation |

Conformational Analysis and Tautomerism Studies in Solution and Solid State

The flexibility of the ethyl group and the hydroxyl groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. For similar molecules like butane-2,3-diol and cyclohexane-1,2-diol derivatives, conformational preferences are influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. researchgate.netyoutube.com The relative orientation of the two hydroxyl groups (syn or anti) and the rotation of the ethyl group are key conformational variables. Computational methods can be used to calculate the energies of different conformers to predict the most stable structure in the gas phase.

In solution, the conformational equilibrium can be influenced by the polarity of the solvent. researchgate.net Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor those with strong intramolecular hydrogen bonds.

Keto-enol tautomerism is another important aspect for catechols. researchgate.net Although the diol (enol) form is generally much more stable due to the aromaticity of the benzene (B151609) ring, computational studies can explore the relative energies of the corresponding keto tautomers. These studies help in understanding potential reaction pathways where a transient keto form might be involved. The presence of the fluorine and ethyl substituents would modulate the energy difference between the tautomers.

Solvent Effects on Electronic Properties and Chemical Reactivity Descriptors

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For this compound, solvent effects can lead to:

Changes in Conformational Equilibria: As mentioned, polar solvents can shift the conformational equilibrium towards more polar conformers.

Alterations in Electronic Properties: The HOMO and LUMO energy levels, and thus the HOMO-LUMO gap, can be altered by the solvent. nih.gov A polar solvent might stabilize both frontier orbitals, but often to a different extent, leading to a change in the gap and predicted reactivity.

Modification of Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, are also sensitive to the solvent environment. For instance, the stabilization of charged or highly polar transition states in a polar solvent can significantly affect reaction rates. NBO analysis in the presence of a solvent can also reveal how intermolecular interactions with the solvent compete with or modify intramolecular interactions. numberanalytics.com

Advanced Spectroscopic Characterization of 4 Ethyl 3 Fluorobenzene 1,2 Diol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic environments within a molecule. For 4-Ethyl-3-fluorobenzene-1,2-diol, a combination of ¹H, ¹³C, and ¹⁹F NMR is used to fully characterize its structure.

Proton NMR (¹H NMR) is a powerful technique for identifying the various proton environments in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and the hydroxyl groups.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) (-CH₂) protons, being adjacent to a methyl group, will appear as a quartet, while the methyl (-CH₃) protons, adjacent to a methylene group, will appear as a triplet, following the n+1 rule.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl and ethyl groups, and the electron-withdrawing fluorine atom. The protons of catechol itself, for instance, appear at chemical shifts of approximately 6.87 ppm and 6.95 ppm. researchgate.net

The hydroxyl (-OH) protons will typically appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In related diols, these protons can engage in intramolecular hydrogen bonding, which can affect their resonance. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| Hydroxyl-OH | 4.5 - 6.0 | Broad Singlet |

| Methylene-CH₂ | 2.5 - 2.8 | Quartet |

| Methyl-CH₃ | 1.1 - 1.3 | Triplet |

Note: Predicted values are based on typical shifts for analogous compounds like ethylbenzene (B125841) and fluorocatechols.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The two carbons of the ethyl group will appear in the aliphatic region of the spectrum. The carbons of the benzene ring will resonate in the aromatic region, typically between 110 and 160 ppm. The chemical shifts of these aromatic carbons are significantly influenced by the substituents. The carbons bearing the hydroxyl groups are expected to be shifted downfield, while the fluorine substituent will induce a large chemical shift on the carbon it is attached to, and also show coupling (¹JCF, ²JCF, etc.). For example, in ethylbenzene, the aromatic carbons show resonances at 125.7, 127.9, 128.4, and 144.2 ppm, while the ethyl group carbons appear at 15.6 and 29.0 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 150 - 165 (doublet) |

| C-OH | 140 - 155 |

| Aromatic C-H & C-C | 115 - 135 |

| Methylene-CH₂ | 20 - 30 |

| Methyl-CH₃ | 10 - 20 |

Note: Predicted values are based on data for analogous compounds such as ethylbenzene, fluorobenzene (B45895), and catechols. docbrown.infochemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. azom.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is an excellent tool for characterizing fluorinated compounds. azom.comscholaris.ca

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. In fluorobenzene, the fluorine signal appears around -113 ppm. spectrabase.com The presence of the adjacent hydroxyl and ethyl groups will influence this chemical shift.

Furthermore, the fluorine nucleus couples with nearby protons, leading to splitting of the ¹⁹F signal. This coupling provides valuable information about the proximity of the fluorine atom to the protons on the aromatic ring and potentially the hydroxyl protons, offering further structural confirmation. azom.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.

The hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-H stretching vibrations of the ethyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The aromatic C=C stretching vibrations will produce several sharp peaks in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption band in the 1000-1300 cm⁻¹ range. The exact position of these bands can provide further information about the substitution pattern on the aromatic ring.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1300 |

Note: Expected frequencies are based on general values for the respective functional groups in similar chemical environments. scirp.orgnist.gov

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the carbon skeleton and the aromatic ring. The symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, typically gives a strong signal in the Raman spectrum. Vibrations associated with the ethyl group and the C-F bond would also be observable. The study of low-frequency modes can provide insights into the dynamics of intramolecular hydrogen bonding, as seen in studies of catechol. nih.gov Theoretical studies on the vibrational spectroscopy of the ethyl radical also highlight the complexity of its vibrational modes. illinois.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound and its analogues, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions of the electrons in the benzene ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.

In catechol (1,2-dihydroxybenzene), a fundamental analogue, the UV-Vis spectrum displays a primary absorption band around 274 nm. acs.org This absorption is attributed to the π → π* electronic transition within the benzene ring. The presence of hydroxyl groups influences the electronic structure of the ring, affecting the energy of this transition.

For this compound, the presence of an ethyl group and a fluorine atom, in addition to the two hydroxyl groups, is expected to cause a shift in the absorption maximum (λmax) compared to unsubstituted catechol. The ethyl group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, will modulate the electron density of the aromatic ring, thereby altering the energy required for the π → π* transition. Generally, auxochromes like hydroxyl and ethyl groups tend to cause a bathochromic shift (shift to longer wavelengths), while the effect of the fluorine atom can be more complex, influencing both the position and intensity of the absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound and Analogues

| Compound | Expected λmax (nm) | Type of Transition |

| Catechol | ~274 | π → π |

| 4-Ethylcatechol (B135975) | Bathochromic shift from 274 | π → π |

| 3-Fluorocatechol (B141901) | Hypsochromic or Bathochromic shift | π → π |

| This compound | ~275-285 | π → π |

Note: The λmax for this compound is an educated estimation based on the effects of similar substituents on the catechol chromophore.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of substituted catechols and aromatic fluoro compounds. Key fragmentation processes would likely involve the loss of the ethyl group, hydroxyl groups, and potentially the fluorine atom.

Studies on catechols have shown that they can undergo in-source oxidation and dimerization during electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode. nih.gov This can lead to the observation of ions corresponding to the oxidized monomer and its dimer. nih.gov Therefore, when analyzing this compound by ESI-MS, it is crucial to be aware of these potential in-source reactions.

The fragmentation of fluorinated aromatic compounds often involves the loss of HF or the fluorine radical. The presence of the fluorine atom in this compound would likely lead to characteristic fragment ions resulting from such losses.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

| 156 | [M]⁺ (Molecular Ion) |

| 127 | [M - C₂H₅]⁺ |

| 139 | [M - OH]⁺ |

| 136 | [M - HF]⁺ |

| 111 | [M - C₂H₅ - O]⁺ or [M - C₂H₅ - OH + H]⁺ |

Note: These are predicted fragmentation patterns and the actual spectrum may show variations based on the ionization method and conditions.

X-ray Diffraction Analysis for Solid-State Structure and Hydrogen Bonding Networks

X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. wikipedia.org While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and data from analogous structures allow for a detailed prediction of its solid-state characteristics.

The molecule this compound possesses two hydroxyl groups which are excellent hydrogen bond donors, and the oxygen atoms of these groups, as well as the fluorine atom, can act as hydrogen bond acceptors. uci.edu Consequently, the crystal structure is expected to be dominated by an extensive network of intermolecular hydrogen bonds. uci.edunih.gov These hydrogen bonds will likely link adjacent molecules into chains, sheets, or more complex three-dimensional architectures.

The planarity of the benzene ring will be a defining feature, with the substituents causing minor deviations. The ethyl group will exhibit conformational flexibility. The precise packing of the molecules in the crystal lattice will be a balance between the directional hydrogen bonding interactions and the steric demands of the ethyl and fluoro substituents.

Table 3: Predicted Crystallographic Parameters and Hydrogen Bonding Features for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Key Hydrogen Bonds | O-H···O, O-H···F |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances typically 2.5-3.2 Å |

| Supramolecular Motifs | Chains or dimers formed by hydrogen bonds |

Note: These predictions are based on common crystal packing motifs observed for substituted catechols and other aromatic diols.

Interdisciplinary Applications and Future Research Directions

Building Blocks for Advanced Chemical Synthesis and Materials Science

The molecular architecture of 4-Ethyl-3-fluorobenzene-1,2-diol makes it a valuable precursor in the synthesis of complex organic molecules and advanced materials. The presence of the reactive catechol moiety, combined with the modifying effects of the ethyl and fluoro groups, allows for its strategic incorporation into a diverse range of chemical structures.

Integration into Complex Organic Architectures

While specific examples of the integration of this compound into complex bioactive molecules are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility as a versatile intermediate. The catechol functional group is a well-known pharmacophore and a precursor to various heterocyclic and polycyclic systems. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making this compound an attractive starting material for medicinal chemistry programs.

The synthesis of derivatives would likely proceed through established catechol chemistry. For instance, selective O-alkylation or O-acylation of the hydroxyl groups can be achieved, followed by further transformations of the ethyl group or the aromatic ring. The fluorine atom's electron-withdrawing nature can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the ring. This control over substitution patterns is crucial for the rational design of complex molecular targets.

Role in the Synthesis of Fluorinated Frameworks and Polymers

The catechol unit is a powerful building block for a wide range of polymeric materials. rsc.org Its ability to undergo polymerization and to be incorporated into polymer backbones or as pendant groups allows for the creation of functional materials with tailored properties. The inclusion of a fluorine atom, as in this compound, can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.

One promising application is in the development of advanced coatings and adhesives. Polymers derived from catechols are known for their strong adhesion to a variety of surfaces, a property inspired by the adhesive proteins of marine mussels. Fluorinated catechol-containing polymers could offer enhanced performance in harsh environments. Furthermore, the synthesis of well-defined polymers with terminal catechol groups can be achieved through techniques like single electron transfer living radical polymerization (SET-LRP), enabling the "grafting to" modification of surfaces, such as iron oxide nanoparticles, to create stable, functional coatings. nih.gov

Coordination Chemistry and Metal Complexation of Fluorinated Catechols

The catechol moiety is an excellent chelating ligand for a wide range of metal ions. The introduction of fluorine and ethyl groups onto the catechol ring in this compound significantly modulates its coordination properties, influencing the stability, structure, and reactivity of the resulting metal complexes.

Ligand Design Principles for Transition Metal Chelation

The design of ligands for specific transition metal chelation is a cornerstone of coordination chemistry. For this compound, several factors come into play:

Electronic Effects of the Fluorine Atom: The highly electronegative fluorine atom acts as an electron-withdrawing group, which decreases the electron density on the catechol oxygen atoms. This reduction in basicity can affect the binding affinity of the ligand for metal ions. However, the inclusion of fluorine can also tune the redox properties of the resulting metal complexes, which is particularly relevant for catalytic applications. nih.gov

Steric Influence of the Ethyl Group: The ethyl group introduces steric bulk adjacent to one of the coordinating oxygen atoms. This can influence the coordination geometry around the metal center and may favor the formation of specific stereoisomers. This steric hindrance can also impact the stability of the metal complex.

The Chelate Effect: Like other catechols, this compound forms a stable five-membered chelate ring with metal ions. This chelate effect contributes significantly to the thermodynamic stability of the resulting complexes.

First-principles studies of metal-catecholate complexes have shown that the strength of the coordination bond is dependent on the specific metal ion involved. nih.gov The nature of the bonding can range from more covalent to more ionic, which in turn affects the mechanical properties of materials incorporating these complexes. nih.gov

Studies on Mixed-Metal Complexes and Metal-Organic Frameworks (MOFs)

The unique binding characteristics of fluorinated catechols make them attractive ligands for the construction of sophisticated coordination architectures, including mixed-metal complexes and Metal-Organic Frameworks (MOFs).

Mixed-Metal Complexes: Research into heterobimetallic complexes has demonstrated that catechol-phosphine ligands can bridge two different metal centers, such as palladium and a group-13 element (Al, Ga, In). nih.gov The structural flexibility of these complexes is influenced by the nature of the metals and the coordination environment. nih.gov While not specifically using this compound, these studies provide a blueprint for how this ligand could be employed to create novel mixed-metal assemblies with potential applications in catalysis and materials science. The presence of a "hard" catechol-binding site and a "soft" phosphine-binding site in such ligands allows for the selective coordination of different metal ions.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Catechol-based ligands are increasingly being used to create functional MOFs. The use of fluorinated catechols can lead to the formation of hydrophobic and permeable coatings on MOF crystals, enhancing their stability in the presence of moisture while retaining their sorption capacity. nih.gov This is particularly relevant for applications such as gas storage and separation in humid environments. Although direct synthesis of MOFs with this compound is not reported, the principles of MOF chemistry suggest its potential as a linker to create novel frameworks with tailored pore sizes and functionalities.

Biotransformation Pathways and Environmental Chemical Research

The presence of this compound in the environment, either through industrial discharge or as a degradation product of more complex fluorinated compounds, necessitates an understanding of its biotransformation and environmental fate. The microbial degradation of halogenated aromatic compounds is a key area of research in this context.

Microorganisms have evolved diverse enzymatic pathways to break down aromatic compounds, including catechols. The degradation of halogenated catechols often proceeds via ortho- or meta-cleavage pathways, catalyzed by catechol dioxygenases. mdpi.com However, the presence of a halogen substituent can significantly impact the efficiency and outcome of these pathways.

Studies on the microbial degradation of fluorinated aromatic compounds have shown that fluorocatechols are key intermediates. For instance, the breakdown of fluorobenzoate can lead to the formation of fluorocatechol, which is then processed by catechol 1,2-dioxygenase. nih.gov The presence of the fluorine atom can sometimes lead to the "suicide inactivation" of the dioxygenase enzyme, where a reactive intermediate is formed that irreversibly damages the enzyme.

The biotransformation of fluorinated estrogens by liver microsomes has also been studied, revealing that defluorination can occur, leading to the formation of catechol estrogens. This suggests that similar enzymatic processes could potentially remove the fluorine atom from this compound in biological systems.

The environmental fate of chlorinated catechols has been investigated, showing that they can be transformed by both aerobic and anaerobic bacteria. The specific transformation pathways and the persistence of the compound are highly dependent on environmental parameters. It is plausible that this compound would be subject to similar microbial degradation processes, although the specific metabolites and the rate of degradation would need to be determined experimentally.

Microbial Metabolism of Substituted Aromatic Compounds

The microbial breakdown of aromatic compounds, such as this compound, is a cornerstone of bioremediation and a subject of intense scientific scrutiny. nih.gov Microorganisms have evolved sophisticated enzymatic machinery to mineralize these often-recalcitrant molecules, converting them into central metabolic intermediates. researchgate.net Catechols, a class of dihydroxybenzene compounds, are common intermediates in the aerobic degradation pathways of many aromatic hydrocarbons. nih.govnih.gov The presence of substituents on the aromatic ring, like the ethyl and fluoro groups in this compound, significantly influences the metabolic route and efficiency.

The initial step in the metabolism of catechols typically involves ring cleavage by dioxygenase enzymes. These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its opening. researchgate.net The mode of ring cleavage, whether ortho (between the two hydroxyl groups) or meta (adjacent to one of the hydroxyl groups), is determined by the specific enzymatic systems present in the microorganism and the nature of the substituents on the catechol ring. researchgate.net

For halogenated catechols, the position of the halogen atom is a critical determinant of the subsequent metabolic fate. researchgate.net In the case of this compound, the fluorine atom at the 3-position is of particular interest. Studies on the degradation of 3-fluorocatechol (B141901) by Burkholderia fungorum FLU100 have shown that it undergoes ortho-cleavage to form 2-fluoro-cis,cis-muconate. researchgate.net This intermediate is then further metabolized, leading to the complete mineralization of the compound. researchgate.net This contrasts with the metabolism of 4-fluorocatechol, which can lead to the accumulation of dead-end products. researchgate.net The presence of the ethyl group at the 4-position of this compound likely influences the rate and specificity of the enzymatic reactions, a common theme in the microbial degradation of alkylated aromatic compounds. nih.gov

Future research is pivotal to isolate and characterize microbial strains capable of efficiently degrading this compound. Understanding the genetic and enzymatic basis of this degradation will be crucial for developing biotechnological applications for the remediation of sites contaminated with fluorinated and alkylated aromatic compounds.

Elucidation of Biodegradation Intermediates

Identifying the intermediate compounds formed during the biodegradation of this compound is essential for mapping its complete metabolic pathway. Based on the known degradation pathways of similar substituted catechols, a putative metabolic sequence can be proposed.

The initial enzymatic attack is expected to be the cleavage of the aromatic ring. Given the precedent of 3-fluorocatechol metabolism, an ortho-cleavage catalyzed by a catechol 1,2-dioxygenase is the most probable first step. researchgate.net This would result in the formation of a substituted muconic acid derivative.

Table 1: Putative Biodegradation Intermediates of this compound

| Compound Name | Chemical Structure | Role in Pathway |

| This compound | C₈H₉FO₂ | Starting Substrate |

| 3-Ethyl-2-fluoro-cis,cis-muconic acid | C₉H₉FO₄ | Product of ortho-ring cleavage |

| (5E)-3-Ethyl-2-fluoro-5-oxohex-2-enedioic acid | C₈H₇FO₅ | Subsequent metabolic intermediate |

| Further downstream metabolites | Various | Leading to central metabolism |

The subsequent steps would involve the enzymatic conversion of this substituted muconic acid through a series of reactions, likely involving lactonization and delactonization, ultimately leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The release of the fluoride (B91410) ion is a critical step in the complete mineralization of the compound. This defluorination can occur spontaneously from an unstable intermediate or be enzymatically catalyzed. researchgate.net

Detailed research findings from studies on analogous compounds support this proposed pathway. For instance, the degradation of fluorobenzene (B45895) by Burkholderia fungorum FLU100 proceeds via 3-fluorocatechol and 2-fluoromuconate, demonstrating the feasibility of the complete metabolism of such fluorinated intermediates. researchgate.net The study of various microorganisms has shown that the ability to degrade halogenated benzoates and other aromatic compounds is widespread, particularly among Pseudomonas species. researchgate.net

Future research should focus on the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to detect and identify the transient intermediates formed during the microbial metabolism of this compound. This will provide definitive evidence for the proposed metabolic pathway and may reveal novel enzymatic reactions and metabolic capabilities of microorganisms.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Ethyl-3-fluorobenzene-1,2-diol?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzene-diol precursor. For example:

Ethylation : Introduce the ethyl group via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Fluorination : Direct electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions.

Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm) .

Q. How can solubility profiles of this compound in common solvents be systematically determined?

- Methodological Answer : Use the shake-flask method:

Saturate solvents (e.g., water, ethanol, DMSO, dichloromethane) with the compound at 25°C.

Filter and quantify dissolved material via UV-Vis spectroscopy (calibration curve at λ_max ≈ 270 nm).

Compare results with computational predictions (e.g., Hansen solubility parameters or COSMO-RS). Note that fluorinated aromatic compounds often exhibit low aqueous solubility due to hydrophobicity and halogen effects .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers away from oxidizers.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with Ca(OH)₂).

- Toxicity data for this compound is limited; refer to analogous fluorinated diols (e.g., resorcinol derivatives) for hazard modeling .

Advanced Research Questions

Q. How can contradictions between experimental (X-ray) and computational (DFT) structural data for this compound be resolved?

- Methodological Answer :

- Perform high-resolution X-ray crystallography to refine bond lengths and angles.

- Optimize DFT calculations (e.g., B3LYP/6-311++G(d,p)) with solvent effects (PCM model) and dispersion corrections.

- Analyze intramolecular hydrogen bonding (O–H···F interactions) and steric effects from the ethyl group, which may cause deviations in dihedral angles .

Q. What strategies enhance regioselective functionalization of the diol groups in this compound under varying pH conditions?

- Methodological Answer :

- Acidic conditions : Protonate hydroxyl groups to favor electrophilic substitution at the para position relative to fluorine.

- Basic conditions : Deprotonate diols to activate nucleophilic reactivity; use protecting groups (e.g., TMS ethers) for selective derivatization.

- Monitor reaction progress via in-situ NMR (¹⁹F NMR for fluorine environment changes) .

Q. Which analytical techniques are most effective for identifying degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-HRMS : Detect hydroxylated or defluorinated metabolites (e.g., quinone derivatives).

- EPR spectroscopy : Identify radical intermediates during oxidation.

- GC-MS : Analyze volatile byproducts (e.g., CO₂ from ring cleavage).

- Compare degradation pathways with ethylbenzene analogs, noting fluorine’s electron-withdrawing effects on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.